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RNA1 protein (fungal) - 126098-84-8

RNA1 protein (fungal)

Catalog Number: EVT-1520182
CAS Number: 126098-84-8
Molecular Formula: C11H8O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RNA1 protein, a significant component in fungal biology, plays a crucial role in regulating various metabolic processes and responses to environmental stimuli. This protein is particularly involved in the secondary metabolism of fungi, where it interacts with other regulatory proteins to modulate gene expression. The study of RNA1 protein is essential for understanding fungal physiology and developing strategies for biotechnological applications.

Source

RNA1 protein is derived from various fungal species, particularly those involved in plant-pathogen interactions. Research has highlighted its presence in fungi such as Penicillium fici and Verticillium nonalfalfae, where it participates in complex regulatory networks governing secondary metabolite production and virulence factors.

Classification

RNA1 protein belongs to the category of RNA-binding proteins, which are pivotal in post-transcriptional regulation. These proteins can be classified based on their structural motifs and functional roles, with RNA1 protein specifically influencing the expression of genes related to metabolic processes and pathogenicity.

Synthesis Analysis

Methods

The synthesis of RNA1 protein involves transcription from its corresponding gene followed by translation into a functional protein. Techniques such as reverse transcription quantitative polymerase chain reaction (RT-qPCR) are commonly employed to analyze gene expression levels, while recombinant DNA technology can be used to produce the protein in laboratory settings.

Technical Details

  1. Gene Cloning: The gene encoding RNA1 is cloned into an expression vector suitable for the host organism.
  2. Transformation: The vector is introduced into a suitable microbial system (e.g., Escherichia coli) for protein expression.
  3. Protein Purification: Following expression, the protein is purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure

RNA1 protein typically exhibits a structure characterized by multiple RNA-binding domains, which facilitate its interaction with RNA molecules. The structural integrity of RNA1 is crucial for its function in binding specific RNA sequences and regulating gene expression.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional conformation of RNA1 protein, revealing key binding sites and conformational changes upon RNA interaction.

Chemical Reactions Analysis

Reactions

RNA1 protein participates in several biochemical reactions, primarily involving RNA processing and modification. It may catalyze the splicing of pre-mRNA or influence the stability of mRNA transcripts through binding interactions.

Technical Details

  • Binding Affinity: The interaction between RNA1 and its target RNA sequences can be quantified using surface plasmon resonance or electrophoretic mobility shift assays.
  • Enzymatic Activity: Some studies suggest that RNA1 may exhibit enzymatic properties that facilitate post-transcriptional modifications.
Mechanism of Action

Process

The mechanism by which RNA1 exerts its effects involves binding to specific motifs within target mRNAs, leading to alterations in their stability and translation efficiency. This process is critical for regulating secondary metabolism and pathogenicity in fungi.

Data

Research indicates that RNA1 can modulate the expression of numerous genes involved in metabolic pathways by interacting with other regulatory proteins, such as RsdA, thereby coordinating complex metabolic responses within the fungal cell.

Physical and Chemical Properties Analysis

Physical Properties

RNA1 protein typically exists as a soluble entity within the cytoplasm or nucleus of fungal cells. Its solubility and stability are influenced by environmental conditions such as pH and ionic strength.

Chemical Properties

  • Molecular Weight: The molecular weight of RNA1 varies depending on the specific fungal species but generally falls within a range characteristic of medium-sized proteins (approximately 30-50 kDa).
  • Isoelectric Point: The isoelectric point of RNA1 can vary based on its amino acid composition, affecting its solubility at different pH levels.
Applications

Scientific Uses

The study of RNA1 protein has significant implications for various scientific fields:

  • Biotechnology: Understanding the role of RNA1 in secondary metabolism can lead to the development of novel biopesticides or bioactive compounds derived from fungi.
  • Agriculture: Insights into how RNA1 influences pathogenicity can inform strategies for crop protection against fungal diseases through targeted gene silencing approaches.
  • Molecular Biology: RNA1 serves as a model for studying post-transcriptional regulation mechanisms across eukaryotic systems, contributing to broader knowledge in molecular genetics.
Molecular Characterization of Fungal RNA1 Proteins

Genomic Organization and Sequence Analysis of RNA1-Encoding Genes

Fungal RNA1 proteins are encoded by monopartite or segmented RNA genomes, typically as the largest genomic segment in viruses infecting fungi. In mycoviruses like Botrexvirus (family Alphaflexiviridae), RNA1 is a positive-sense single-stranded RNA (+ssRNA) molecule of ~7,162 nucleotides, excluding the poly(A) tail. It contains 4 open reading frames (ORFs), with ORF1 encoding a polyprotein spanning almost the entire segment length [1]. The genomic architecture often includes conserved untranslated regions (UTRs) at the 5′ and 3′ ends, which harbor cis-acting regulatory elements essential for replication and translation. For instance, the 5′ UTR of Sclerotinia sclerotiorum alphaflexivirus 2 (SsAFV2) RNA1 contains stem-loop structures predicted to mediate ribosome binding. In Ourmiaviruses, RNA1 is segmented and encodes an RNA-dependent RNA polymerase (RdRp) with homology to fungal narnaviruses, suggesting evolutionary reassortment events between plant and fungal viruses [4].

Structural Motifs and Conserved Domains in RNA1 Proteins

RNA1-encoded polyproteins exhibit a conserved tripartite domain organization critical for viral replication and infectivity:

  • Methyltransferase (MT): Catalyzes mRNA cap formation, facilitating translational efficiency and immune evasion.
  • Helicase (Hel): Unwinds double-stranded RNA intermediates during replication, typically belonging to superfamily 1 (SF1).
  • RNA-dependent RNA polymerase (RdRp): Synthesizes viral RNA using the conserved GDD motif within its catalytic pocket [1].

Table 1: Conserved Domains in Fungal RNA1-Encoded Polyproteins

DomainKey MotifsFunctionExample Virus
MethyltransferaseGxGxG (SAM-binding site)mRNA cappingSsAFV2
HelicaseWalker A/B ATPase motifsRNA unwindingBotrytis virus X (BVX)
RdRpGDD motif + SGxxxT active siteViral RNA synthesisSclerotinia sclerotiorum debilitation-associated RNA virus (SsDRV)
Variable DomainsSpecies-specific insertionsHost adaptation, virulence modulationEpCV, CsVC

The RdRp domain shows structural homology to fungal tRNA ligases, particularly in the adenylyltransferase subdomain, which coordinates ATP during RNA sealing [5]. Additionally, fungal RNA1 proteins in Alphaflexiviridae lack the triple gene block (TGB) movement proteins found in plant-infecting relatives, reflecting adaptation to intracellular fungal transmission [1].

Phylogenetic Relationships Across Fungal Taxa

Phylogenetic analysis of RdRp domains reveals that fungal RNA1 proteins cluster into distinct clades corresponding to viral families (Alphaflexiviridae, Narnaviridae) and host taxonomy. Botrexvirus RNA1 (e.g., SsAFV2, BVX) forms a monophyletic group within Alphaflexiviridae, sharing <40% amino acid identity with plant-infecting genera like Potexvirus. Horizontal gene transfer (HGT) events are evident: the MT domain of SsAFV2 groups with Sclerodarnavirus, while its RdRp clusters with Botrexvirus, indicating modular evolution [1]. RNA1 sequences from Ascomycota (e.g., S. sclerotiorum, Botrytis cinerea) diverge significantly from those in Basidiomycota, suggesting co-evolution with host lineages. Notably, Ourmiavirus RNA1 RdRp shares a common ancestor with fungal Narnaviridae, supporting the hypothesis of cross-kingdom virus recombination [4] [7].

Subcellular Localization and Trafficking Mechanisms

RNA1 transcripts and proteins localize to specialized cytoplasmic compartments for replication and function. In Ustilago maydis, viral RNA1 forms ribonucleoprotein (RNP) complexes transported along microtubules via the RNA-binding protein Rrm4, which bridges cargo mRNAs to motor proteins (e.g., kinesin-1). This enables long-distance trafficking to hyphal tips or septal pores, sites of active viral replication [9]. Key mechanisms include:

  • Directed Transport: RNP complexes hitchhike on endosomes/lysosomes via microtubule motors [9].
  • Zipcode-Mediated Localization: Cis-acting elements in RNA1 3′ UTRs (e.g., in Ash1 mRNA analogs) recruit RNA-binding proteins (e.g., She3p) for actin-dependent transport in yeast [3].
  • RNA Anchoring: At destination sites, RNPs are immobilized by translation elongation factor eEF1α or cortical actin networks, ensuring localized replication [9].

In hypovirulent strains of S. sclerotiorum, RNA1 co-localizes with viral replication factories on endoplasmic reticulum (ER) membranes, facilitating efficient template access for RdRp [1].

Post-Translational Modifications and Functional Implications

RNA1 proteins undergo several post-translational modifications (PTMs) that regulate their activity and host interactions:

  • Adenylation: The RdRp active-site lysine forms a covalent lysyl-ζ-AMP intermediate during RNA ligation, a mechanism conserved in fungal tRNA ligases like CtTrl1 [5].
  • Phosphorylation: Kinase domains within RNA1 polyproteins (e.g., in Alphaflexiviridae) or host kinases (e.g., Yck1p) phosphorylate helicase residues to modulate ATPase activity and RNP assembly [5] [9].
  • RNA Editing: A-to-I deamination in RNA1 transcripts by host ADAT enzymes alters coding potential, enabling escape from antiviral sensors or generating functional variants. For example, in Fusarium graminearum, edited RNA1 isoforms show enhanced helicase processivity [8].

Table 2: Functional Impact of Key PTMs on Fungal RNA1 Proteins

PTM TypeEnzyme InvolvedTarget Site/EffectFunctional Consequence
AdenylylationRdRp domain (self-catalyzed)Lys-AMP intermediate formationActivates RNA sealing function
PhosphorylationHost casein kinase (Yck1p)Ser/Thr in helicase linker regionModulates RNA unwinding efficiency
RNA Editing (A→I)Host ADAT2/3Codon alteration (e.g., Lys→Glu in MT domain)Evades host RNAi surveillance

These PTMs enable rapid adaptation to host defenses and environmental stressors, contributing to viral persistence.

Properties

CAS Number

126098-84-8

Product Name

RNA1 protein (fungal)

Molecular Formula

C11H8O4

Synonyms

RNA1 protein (fungal)

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